Antiproliferative Activity Across Cancer Cell Lines
Plagiochilin A exhibits differential antiproliferative potency across a panel of human cancer cell lines, with GI50 values ranging from 1.4 to 6.8 µM, demonstrating the strongest activity against DU145 prostate cancer cells [1][2]. While direct head-to-head GI50 comparisons with the structurally related analog plagiochilin C under identical experimental conditions are not available in the published literature, plagiochilins A and C are the only two members of the 24-compound plagiochilin family reported to exhibit marked antiproliferative activities [1]. Notably, structural modifications of plagiochilin A, such as the introduction of a methoxy group (methoxyplagiochilin A2), have been shown to modulate potency against specific cell lines [3].
| Evidence Dimension | Cell growth inhibition (GI50) |
|---|---|
| Target Compound Data | DU145: 1.4 µM; MCF-7: 4.3 µM; HT-29: 6.0 µM; K562: 5.0 µM |
| Comparator Or Baseline | Plagiochilin C: antiproliferative activity documented but GI50 values not reported under identical comparative conditions; methoxyplagiochilin A2 (derivative): IC50 = 6.7 µM (H460 lung cancer cells) [3] |
| Quantified Difference | Plagiochilin A demonstrates a 4.8-fold difference in GI50 between the most sensitive (DU145, 1.4 µM) and least sensitive (HT-29, 6.0 µM) cell lines tested |
| Conditions | Cell viability assays in cultured human cancer cell lines; DU145 (prostate), MCF-7 (breast), HT-29 (lung), K562 (leukemia) |
Why This Matters
Cell line selectivity data enables researchers to prioritize plagiochilin A for prostate cancer-focused studies (DU145 model) where it exhibits the highest potency, optimizing experimental design and resource allocation.
- [1] Bailly C. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila. Life. 2023;13(3):758. DOI: 10.3390/life13030758. View Source
- [2] Stivers NS, Islam A, Reyes-Reyes EM, et al. Plagiochiline A Inhibits Cytokinetic Abscission and Induces Cell Death. Molecules. 2018;23(6):1418. DOI: 10.3390/molecules23061418. View Source
- [3] Bailly C, Vergoten G. The Plagiochilins from Plagiochila Liverworts: Binding to α-Tubulin and Drug Design Perspectives. AppliedChem. 2023;3(2):217-228. DOI: 10.3390/appliedchem3020014. View Source
